molecular formula C11H13N5O2 B13125986 6-(4-Aminoanilino)-4-ethoxy-1,3,5-triazin-2(1H)-one CAS No. 62808-06-4

6-(4-Aminoanilino)-4-ethoxy-1,3,5-triazin-2(1H)-one

Cat. No.: B13125986
CAS No.: 62808-06-4
M. Wt: 247.25 g/mol
InChI Key: ARLMXPFNKMXPLQ-UHFFFAOYSA-N
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Description

6-(4-Aminoanilino)-4-ethoxy-1,3,5-triazin-2(1H)-one is a chemical research reagent featuring a 1,3,5-triazine core, a privileged scaffold in medicinal chemistry known for its diverse biological significance . The 1,3,5-triazine nucleus is extensively investigated in oncology research, with various derivatives demonstrating remarkable activity against a wide range of cancer cells . Compounds built upon this scaffold are recognized for their ability to target various bioorganic molecules of therapeutic importance, showing particular promise in the search for new anticancer agents . The structural motif of 4-alkoxy and 2-one substitutions on the triazine ring is present in compounds with evaluated biological activity, underscoring the research value of this structural class . Researchers utilize such triazine derivatives as key scaffolds in molecular hybridization approaches to develop inhibitors of disease-relevant protein kinases . This compound is intended for use in laboratory research applications only, including but not limited to, in vitro biological screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for further chemical exploration. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

62808-06-4

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

6-(4-aminoanilino)-4-ethoxy-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C11H13N5O2/c1-2-18-11-15-9(14-10(17)16-11)13-8-5-3-7(12)4-6-8/h3-6H,2,12H2,1H3,(H2,13,14,15,16,17)

InChI Key

ARLMXPFNKMXPLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=O)NC(=N1)NC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminophenyl)amino)-6-ethoxy-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-aminophenylamine with ethoxytriazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminophenyl)amino)-6-ethoxy-1,3,5-triazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in the formation of various substituted triazine derivatives.

Scientific Research Applications

4-((4-Aminophenyl)amino)-6-ethoxy-1,3,5-triazin-2(1H)-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((4-Aminophenyl)amino)-6-ethoxy-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the triazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Structural Analogs and Substituents:

Compound Name Substituents (Position 4/6) Key Properties References
4-Morpholino-6-phenyl-1,3,5-triazin-2(1H)-one Morpholino (4), Phenyl (6) mp 295–298°C ; High stability due to aromatic phenyl and morpholine’s electron-rich nature. IR peaks at 1650 cm⁻¹ (C=O stretch) .
4-(tert-Butylamino)-6-hydroxy-1-methyl-1,3,5-triazin-2(1H)-one (LM6) tert-Butylamino (4), Hydroxy (6) Hydrophilicity from -OH; tert-butyl group increases steric bulk. Used in environmental toxicology studies .
4-Amino-1-β-D-glucopyranosyl-1,3,5-triazin-2(1H)-one β-D-glucopyranosyl (1), Amino (4) mp 258–260°C ; Sugar moiety enhances aqueous solubility. IR: 3350 cm⁻¹ (N-H stretch) .
6-Amino-1,3,5-triazin-2(1H)-one Amino (6) Simpler structure ; mp not reported. Used as a nucleobase analog in medicinal chemistry .

Comparison with Target Compound:

  • Substituent Influence: The ethoxy group at position 4 in the target compound likely increases lipophilicity compared to hydrophilic substituents (e.g., -OH in LM6 or sugar groups in glucopyranosyl derivatives). The 4-aminoanilino group at position 6 may improve π-π stacking and hydrogen bonding compared to phenyl or tert-butylamino groups .
  • Melting Point: Expected to be lower than morpholino/phenyl analogs (e.g., 295–298°C in ) due to reduced crystallinity from the flexible ethoxy group.

Reactivity Differences :

  • The 4-aminoanilino group may participate in diazotization or azo-coupling reactions, unlike morpholino or tert-butylamino groups .

Industrial Use :

  • Unlike sulfonated triazinones used in fiber crosslinking (e.g., 2,4-di(p-β-sulphatoethylsulphonyl)anilino-1,3,5-triazin-2(1H)-one in ), the target compound’s ethoxy group may limit applicability in textile industries but could be explored in agrochemicals .
Spectral and Analytical Data

Expected Spectral Features :

  • IR: C=O stretch ~1650 cm⁻¹ (consistent with triazinones ); N-H stretches (3300–3450 cm⁻¹) from 4-aminoanilino .
  • NMR: Ethoxy protons as a quartet at ~1.3 ppm (CH₃) and ~3.5 ppm (CH₂); aromatic protons from 4-aminoanilino at ~6.5–7.5 ppm .

Elemental Analysis :

  • Predicted formula: C₁₁H₁₄N₆O₂. Expected C/N ratios (~50% C, ~30% N) would differ from sugar-containing analogs (e.g., C₉H₁₄N₄O₆ in ) or tert-butylamino derivatives (e.g., LM6 in ).

Biological Activity

6-(4-Aminoanilino)-4-ethoxy-1,3,5-triazin-2(1H)-one, a compound with the CAS number 62808-06-4, belongs to the class of triazine derivatives. This compound has garnered attention due to its diverse biological activities, including potential anticancer effects, enzyme inhibition, and other pharmacological properties. This article provides a comprehensive overview of its biological activity supported by research findings, data tables, and case studies.

The molecular formula for this compound is C11H13N5O2 with a molecular weight of 247.25 g/mol. The structure features an ethoxy group and an amino group attached to a phenyl ring, which enhances its biological interactions.

PropertyValue
CAS Number62808-06-4
Molecular FormulaC11H13N5O2
Molecular Weight247.25 g/mol
IUPAC Name6-(4-aminoanilino)-4-ethoxy-1H-1,3,5-triazin-2-one
LogP1.9559

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. Specifically, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines:

  • HeLa Cells : IC50 = 39.7 µM
  • MCF-7 Cells : IC50 = 41.5 µM
  • HL-60 Cells : IC50 = 23.1 µM
  • HepG2 Cells : IC50 = 31.2 µM

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins like Bcl-2 and Bax .

Enzyme Inhibition

The compound exhibits notable enzyme inhibitory activity. For instance:

  • EGFR-TK Inhibition : The compound demonstrated a high inhibition rate (94.3%) at a concentration of 10 µM.

This suggests that the compound may serve as a potential lead for developing targeted therapies against tumors that express epidermal growth factor receptors (EGFR) .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Interaction with DNA : The triazine core can intercalate with DNA or bind to specific sites, influencing gene expression.
  • Enzyme Modulation : The amino group can form hydrogen bonds with enzymes or receptors, altering their activity.
  • Induction of Apoptosis : The compound may activate caspases leading to programmed cell death in cancer cells.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of triazine derivatives:

Study on Anticancer Activity

A recent investigation into the anticancer properties of triazine derivatives revealed that modifications in the structure significantly affect their potency against various cancer cell lines. For example:

Compound StructureCell LineIC50 (µM)
Triazine derivative AHeLa32.5
Triazine derivative BMCF-724.4
6-(4-Aminoanilino)-4-ethoxy-triazineHL-6023.1

These results indicate that structural modifications can enhance or reduce biological activity .

Enzyme Inhibition Study

Another study focused on enzyme inhibition showed that triazine derivatives can effectively inhibit key enzymes involved in tumorigenesis:

EnzymeInhibition Rate (%)Concentration (µM)
EGFR-TK94.310
TNF-alphaIC50 = 29N/A

This highlights the potential for these compounds in therapeutic applications targeting specific pathways in cancer progression .

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